((3R,8AS)-octahydropyrrolo[1,2-a]pyrazin-3-yl)methanol
Overview
Description
((3R,8AS)-octahydropyrrolo[1,2-a]pyrazin-3-yl)methanol: is a complex organic compound characterized by its unique bicyclic structure. This compound features a fused ring system consisting of a pyrrolo and pyrazine ring, with a hydroxymethyl group attached to the third carbon atom. The stereochemistry of the compound is defined by the (3R,8AS) configuration, indicating the specific spatial arrangement of its atoms.
Mechanism of Action
Target of Action
Pyrrolo[1,2-a]pyrazine-3-methanol, octahydro-, (3R-trans)- (9CI), also known as [(3R,8aS)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazin-3-yl]methanol, is a nitrogen-containing heterocyclic compound . Compounds with this scaffold have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It is known that pyrrolo[1,2-a]pyrazine derivatives have exhibited more antibacterial, antifungal, and antiviral activities, while 5h-pyrrolo[2,3-b]pyrazine derivatives showed more activity on kinase inhibition .
Biochemical Pathways
The wide range of biological activities related to the pyrrolopyrazine scaffold suggests that it may interact with multiple biochemical pathways .
Result of Action
The wide range of biological activities related to the pyrrolopyrazine scaffold suggests that it may have diverse molecular and cellular effects .
Action Environment
The wide range of biological activities related to the pyrrolopyrazine scaffold suggests that it may be influenced by various environmental factors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((3R,8AS)-octahydropyrrolo[1,2-a]pyrazin-3-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable pyrrole derivative with a pyrazine precursor in the presence of a strong base. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from readily available raw materials. The steps include the formation of intermediate compounds, followed by cyclization and functional group modifications. The process is optimized for high yield and purity, often involving purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxymethyl group in ((3R,8AS)-octahydropyrrolo[1,2-a]pyrazin-3-yl)methanol can undergo oxidation to form a carboxyl group.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The hydrogen atoms on the pyrrolo and pyrazine rings can be substituted with various functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: In chemistry, ((3R,8AS)-octahydropyrrolo[1,2-a]pyrazin-3-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological molecules and its effects on cellular processes.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. Its derivatives may serve as lead compounds for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, the compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Pyrrolidin-2-ones: These compounds share a similar pyrrolo ring structure but differ in their functional groups and overall configuration.
Pyrazolo[3,4-b]pyridines: These compounds have a similar pyrazine ring but differ in their substitution patterns and biological activities.
Uniqueness: ((3R,8AS)-octahydropyrrolo[1,2-a]pyrazin-3-yl)methanol is unique due to its specific stereochemistry and the presence of a hydroxymethyl group. This configuration provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
[(3R,8aS)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazin-3-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c11-6-7-5-10-3-1-2-8(10)4-9-7/h7-9,11H,1-6H2/t7-,8+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSHDBTQQKKWIIQ-SFYZADRCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNC(CN2C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CN[C@H](CN2C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401222867 | |
Record name | (3R,8aS)-Octahydropyrrolo[1,2-a]pyrazine-3-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401222867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155225-19-7 | |
Record name | (3R,8aS)-Octahydropyrrolo[1,2-a]pyrazine-3-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=155225-19-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3R,8aS)-Octahydropyrrolo[1,2-a]pyrazine-3-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401222867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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